Stereochemical Purity and Orthogonal Protection Enable Controlled Functionalization
The target compound possesses a defined (3S,4S)-trans stereochemistry and orthogonal protection (Boc on nitrogen, free amino and hydroxyl groups), which are critical for selective downstream functionalization. In contrast, the cis isomer, tert-butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate (CAS 1820579-78-9), presents a different spatial arrangement of the amino and hydroxyl groups, leading to distinct reactivity and, in final bioactive compounds, divergent biological activity . While direct biological potency data for the isolated building block is not available, the importance of this specific trans configuration is highlighted by its use as a key intermediate in the synthesis of compounds targeting non-receptor tyrosine kinases, including Bruton's tyrosine kinase (BTK), where stereochemistry is essential for activity [1].
| Evidence Dimension | Stereochemical Configuration and Functional Group Presentation |
|---|---|
| Target Compound Data | (3S,4S)-trans configuration; Boc-protected nitrogen; free 3-amino and 4-hydroxyl groups |
| Comparator Or Baseline | tert-butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate (CAS 1820579-78-9): (3S,4R)-cis configuration |
| Quantified Difference | Stereochemical difference: trans vs. cis. No direct biological quantification available for the isolated building blocks. |
| Conditions | Structural and synthetic context; inference based on known structure-activity relationships in piperidine-based kinase inhibitors [1]. |
Why This Matters
The defined trans stereochemistry is a non-negotiable requirement for accessing specific bioactive conformations in final drug candidates, making the (3S,4S)-isomer the correct choice for target-oriented synthesis.
- [1] Brieva, R., Gotor, V., & Villar-Barro, Á. (2015). Highly selective chemoenzymatic synthesis of enantiopure orthogonally protected trans-3-amino-4-hydroxypiperidines. Tetrahedron, 71(38), 6907-6912. View Source
